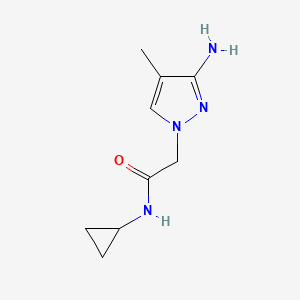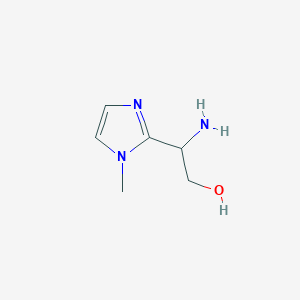
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is an organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a methyl group, as well as a cyclopropylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrazole ring through substitution reactions using appropriate reagents.
Cyclopropylacetamide Formation: The final step involves the reaction of the substituted pyrazole with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-ethylacetamide
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-methylacetamide
Uniqueness
2-(3-amino-4-methyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H14N4O |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
2-(3-amino-4-methylpyrazol-1-yl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C9H14N4O/c1-6-4-13(12-9(6)10)5-8(14)11-7-2-3-7/h4,7H,2-3,5H2,1H3,(H2,10,12)(H,11,14) |
Clé InChI |
YMZBSTVKYJFNRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)CC(=O)NC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)



![(5-Methyl-5H-[1,3]dioxolo[4,5-c]pyrrol-4-yl)(phenyl)methanol](/img/structure/B13080642.png)


![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)

![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)


